Cynaropicrin
Overview
Description
Cynaropicrin is a sesquiterpene lactone of the guaianolide type, primarily found in the leaves of artichoke plants (Cynara scolymus). It is responsible for the characteristic bitterness of artichokes and has been studied for its diverse biological activities, including anti-inflammatory, antifeedant, and potential anticancer properties .
Mechanism of Action
Target of Action
Cynaropicrin, a sesquiterpene lactone, has been found to interact with several targets. It has shown potential activity against all genotypes of the hepatitis C virus (HCV) . It also interacts with tubulin and c-Myc-related signaling . Furthermore, it has been found to inhibit the bacterial enzyme MurA, which is vital for bacterial cells as this enzyme is responsible for the first step in the cytoplasmic biosynthesis of peptidoglycan precursor molecules .
Mode of Action
This compound interacts with its targets in various ways. It dose-dependently reduces c-Myc expression and transcriptional activity, which is associated with significant downregulation of STAT3, AKT, and ERK1/2 . It also covalently binds to the thiol group of Cys115 through a Michael addition reaction . Moreover, it has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in RAW264.7 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with the suppression of the key pro-inflammatory NF-κB pathway . It also disrupts the microtubule network . Furthermore, it has been found to regulate STAT3 function through the induction of redox-dependent post-translational modification of STAT3 .
Result of Action
This compound has various molecular and cellular effects. It exerts potent cytotoxicity against a panel of nine multiple myeloma (MM) cell lines and two leukemia cell lines . It also promotes DNA damage in AMO1 cells leading to PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death, parthanatos . Furthermore, it has been found to inhibit nitric oxide (NO) production and/or iNOS induction .
Action Environment
Environmental factors can influence the action of this compound. For instance, the anti-photoaging effect of this compound has been linked to its ability to prevent UVB-induced photoaging . .
Biochemical Analysis
Biochemical Properties
Cynaropicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the bacterial enzyme MurA, which is crucial for the biosynthesis of peptidoglycan precursor molecules . This inhibition occurs through a covalent binding to the thiol group of Cys115 via a Michael addition reaction . Additionally, this compound has been shown to suppress the key pro-inflammatory NF-κB pathway, which is associated with its anti-inflammatory properties .
Cellular Effects
This compound exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation in certain cancer cell lines, such as AGS and Hepa 1c1c7 cells, by suppressing anti-apoptotic genes . This compound also induces apoptosis in leukocyte cancer cells and affects the invasion, migration, and metastasis of these cells . Furthermore, it has a dose-related effect on cell cultures of neuronal and glial cells of the fetal rat brain, resulting in cell death in a significant percentage of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves various interactions at the molecular level. This compound inhibits the entry of pan-genomic Hepatitis C virus into cells and inhibits cell-cell transmission . It also shows anti-hyperlipidemic activity, which is partly attributed to the oxygen functional groups and the methylene of the γ-butyrolactone ring . Additionally, this compound disrupts tubulin and c-Myc-related signaling, leading to parthanatos-type cell death in multiple myeloma cells . This involves the inhibition of the LIFR/STATs axis, reduction of STAT3/STAT4 heterodimer formation, and blocking their entry into the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to have potent suppressive effects on TNF-α and cytokine-induced neutrophil chemoattractant-1 and nitric oxide release, suggesting its potential as an agent for acute and chronic inflammatory diseases . In multiple myeloma cells, prolonged treatment with this compound leads to cell cycle arrest in the G2M phase and an increase in the sub-G0G1 phase, implying cell death . Additionally, this compound promotes DNA damage and PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death called parthanatos .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on ischemic/reperfusion injury in rats, this compound exhibited antioxidative effects by increasing the levels of antioxidant enzymes, IL-10, Nrf-2, and Bcl-2 in a dosage-dependent manner . The study also showed that this compound reduced the levels of nitrate, MDA, MMPs, proinflammatory cytokines, inflammatory mediators, Bax, caspase-3, and NF-κB in a dosage-based manner . In another study on post-inflammatory irritable bowel syndrome in rats, this compound significantly and dose-dependently alleviated visceral hyperalgesia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in the leaves of the artichoke plant and accumulates in the trichomes . The biosynthesis of this compound starts with three isoprene C5-units, which are processed by the mevalonate pathway to form farnesyl pyrophosphate (FPP) . With germacrene A and germacrene A acid as intermediates, FPP is converted into costunolide using two syntheses and a cytochrome P450 oxidase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a potent, irreversible inhibitor of the bacterial enzyme MurA, which is vital for bacterial cells . This compound covalently binds to the thiol group of Cys115 through a Michael addition reaction . In multiple myeloma cells, this compound disrupts the microtubule network and promotes DNA damage, leading to cell death .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In colorectal cancer cells, this compound reduces the formation of STAT3/STAT4 heterodimers and blocks their entry into the nucleus . This inhibition of the LIFR/STATs axis is associated with the antitumor effects of this compound . Additionally, the accumulation of this compound in the trichomes of artichoke leaves suggests its localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of cynaropicrin has been achieved starting from (S)-α-pinene. The synthesis involves several key steps, including a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction . The process requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the final product.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves of Cynara scolymus. Aqueous solutions of ionic liquids have been investigated for the extraction and recovery of this compound, providing a more sustainable alternative to traditional organic solvents . This method allows for efficient extraction and recovery of this compound, with the potential for recycling both the biomass and the solvent.
Chemical Reactions Analysis
Types of Reactions: Cynaropicrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The α-β-unsaturated carbonyl moiety in this compound is particularly reactive, leading to nucleophilic Michael addition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, tetrahydrofuran, ethanol, and toluene. These reactions are typically conducted under an atmosphere of nitrogen with magnetic stirring .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .
Scientific Research Applications
Cynaropicrin has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-hepatitis C virus agent, with the ability to inhibit the entry of the virus into cells and prevent cell-cell transmission . Additionally, this compound has demonstrated anti-hyperlipidemic, anti-trypanosomal, anti-malarial, antifeedant, antispasmodic, anti-photoaging, and anti-tumor activities . Its diverse pharmacological properties make it a valuable compound for research in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Cynaropicrin is unique among sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include grosheimin, 11β,13-dihydrothis compound, and deacylthis compound, which also exhibit various biological activities . this compound’s ability to inhibit hepatitis C virus entry and its diverse pharmacological properties set it apart from these related compounds.
Properties
IUPAC Name |
[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSCYOFDKADJDJ-NQLMQOPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957143 | |
Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35730-78-0 | |
Record name | Cynaropicrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynaropicrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cynaropicrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYNAROPICRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.